Jmjd1C-IN-1
Description
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(8-benzoyl-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C16H17NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11-12,16H,6-9H2,(H,18,19) |
InChI Key |
UYFJWDYQYBVDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2N1C(=O)C(CC2C(=O)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Inference
Chemical Identity
JMJD1C-IN-1 (CAS: 861224-48-8) has the molecular formula C₁₆H₁₅NO₄S and a molecular weight of 317.36 g/mol . Its canonical SMILES notation is O=C(C(CC1CC(O)=O)=C2N(CCS2)C1=O)C3=CC=CC=C3 , indicating a bicyclic core with a thiolane moiety, a ketone group, and a benzoyl substituent (Figure 1).
Key Structural Features:
- Bicyclic framework : A fused ring system comprising a γ-lactam and a tetrahydrothiophene-dione.
- Benzoyl group : Attached via a carbonyl linker, likely contributing to target binding affinity.
- Sulfur heteroatom : Embedded in the thiolane ring, critical for structural stability.
Hypothetical Synthetic Routes
While explicit synthetic steps are undisclosed, the structure suggests plausible pathways:
Route 1: Cyclocondensation Strategy
- Formation of the thiolane ring : Reacting a mercaptoacetic acid derivative with a diketone precursor under acidic conditions.
- Lactamization : Introducing an amine group to form the γ-lactam via intramolecular cyclization.
- Benzoylation : Coupling the bicyclic intermediate with benzoyl chloride using a Schotten-Baumann reaction.
Route 2: Stepwise Assembly
- Synthesis of tetrahydrothiophene-dione : Oxidizing a tetrahydrothiophene precursor with potassium permanganate.
- Amide bond formation : Reacting the dione with a β-amino acid derivative to generate the lactam.
- Acylation : Attaching the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
Physicochemical Properties and Formulation
Solubility and Stability
This compound exhibits limited aqueous solubility (10 mg/mL in DMSO ) and is hygroscopic, necessitating anhydrous storage at -20°C . Its stability profile recommends single-use aliquots to prevent freeze-thaw degradation.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 317.36 g/mol | |
| Solubility (DMSO) | 10 mg/mL (31.51 mM) | |
| Storage Conditions | -20°C (desiccated) | |
| Purity | >98% (HPLC) |
Stock Solution Preparation
For in vitro studies, this compound is reconstituted in DMSO at concentrations up to 10 mM , with warming to 60°C and ultrasonication to ensure dissolution.
Table 2: Stock Solution Guidelines
| Target Concentration | Volume Required (per 1 mg) |
|---|---|
| 1 mM | 3.151 mL |
| 5 mM | 0.630 mL |
| 10 mM | 0.315 mL |
Biological Activity and Target Engagement
This compound inhibits JMJD1C with an IC₅₀ of <100 nM , validated in AML and solid tumor models. It selectively depletes regulatory T cells (Tregs) in tumors without systemic immune disruption, underscoring its therapeutic potential.
Comparative Analysis with Analogues
This compound belongs to a class of JmjC inhibitors, differing from pan-inhibitors like JIB-04 in its selectivity profile. Unlike peptide-based probes (e.g., compound 6 in), it avoids proteolytic degradation, enhancing in vivo utility.
Chemical Reactions Analysis
Types of Reactions
Jmjd1C-IN-1 primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Cancer Research
JMJD1C is implicated in several types of cancer, particularly acute myeloid leukemia (AML). Studies have shown that JMJD1C is essential for the survival of AML cells, suggesting that targeting this protein could be a therapeutic strategy. For instance, research demonstrated that depletion of JMJD1C resulted in reduced cell viability and increased apoptosis in AML cell lines . Jmjd1C-IN-1 could serve as an inhibitor to further explore JMJD1C's role in cancer biology.
Metabolic Disorders
The role of JMJD1C in metabolic regulation has been highlighted in studies linking it to type 2 diabetes and lipid metabolism. JMJD1C is involved in lipogenic gene transcription, and its dysregulation can contribute to metabolic disorders such as insulin resistance . By using this compound, researchers can investigate the effects of JMJD1C inhibition on metabolic pathways and its potential as a therapeutic target for diabetes management.
Cardiac Hypertrophy
Research indicates that JMJD1C promotes cardiomyocyte hypertrophy by regulating protein synthesis pathways . Inhibition of JMJD1C using this compound can help elucidate its role in cardiac remodeling and hypertrophic responses, providing insights into potential treatments for heart diseases.
Stem Cell Differentiation
JMJD1C has been shown to influence the differentiation of various stem cell types. For example, silencing JMJD1C inhibits osteogenic differentiation in bone marrow mesenchymal stem cells . Utilizing this compound allows researchers to examine how inhibiting JMJD1C affects stem cell fate decisions and tissue regeneration.
Data Tables
Case Study 1: Acute Myeloid Leukemia
In a study investigating the role of JMJD1C in AML, researchers utilized shRNA to knock down JMJD1C expression in leukemic cell lines. The results showed a significant reduction in cell proliferation and an increase in apoptotic markers, indicating that JMJD1C is critical for maintaining leukemic cell viability. The application of this compound could further validate these findings by providing a pharmacological approach to inhibit JMJD1C activity .
Case Study 2: Cardiac Hypertrophy
A study involving neonatal rat cardiomyocytes assessed the effects of JMJD1C overexpression and knockdown on Angiotensin II-induced hypertrophy. The findings revealed that knockdown reduced hypertrophic markers while overexpression enhanced them. This suggests that targeting JMJD1C with this compound could modulate hypertrophic responses and provide therapeutic avenues for heart disease treatment .
Mechanism of Action
Jmjd1C-IN-1 exerts its effects by inhibiting the histone demethylase activity of JMJD1C. This inhibition prevents the removal of the repressive histone mark H3K9me2, leading to changes in gene expression. The compound specifically targets the catalytic Jumonji (JmjC) domain of JMJD1C, which is essential for its demethylase activity . This inhibition affects various molecular pathways, including the RAS/MAPK and JAK-STAT pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of JMJD1C-IN-1 vs. Typical JMJD Inhibitors
Structural and Functional Insights
Molecular Structure: this compound features a sulfur-containing heterocyclic core (C₁₆H₁₅NO₄S), which may enhance binding affinity to JMJD1C’s catalytic domain compared to oxygen- or nitrogen-dominated analogs . Structural analogs, such as IOX1 (a pan-JMJD inhibitor), lack oral activity and exhibit broader off-target effects on other α-ketoglutarate-dependent enzymes .
Pharmacological Efficacy :
this compound demonstrates >50% inhibition of JMJD1C at 10 µM in cellular assays, with minimal impact on related demethylases like JMJD2A or JMJD3 . In contrast, inhibitors such as GSK-J4 (targeting JMJD3/UTX) show lower selectivity, often disrupting immune cell differentiation pathways .
Therapeutic Advantages: Unlike systemic epigenetic modulators (e.g., panobinostat), this compound preserves immune homeostasis, reducing risks of autoimmune toxicity . Its oral bioavailability further distinguishes it from peptide-based inhibitors (e.g., JIB-04), which face pharmacokinetic challenges .
Limitations :
While this compound’s specificity is advantageous, its narrow target range may limit utility in cancers driven by multiple JMJD isoforms. Broader inhibitors like CPI-455 (targeting JMJD6) offer wider applicability but with reduced precision .
Research Findings and Implications
- Preclinical Studies :
In murine tumor models, this compound reduced Treg cell infiltration by 40–60%, correlating with enhanced CD8+ T cell activity and tumor regression . Comparable compounds, such as LSD1 inhibitors (e.g., TCP), achieved similar Treg suppression but induced systemic cytokine storms . - Clinical Potential: this compound’s oral formulation and specificity make it a viable candidate for combination therapies with checkpoint inhibitors (e.g., anti-PD-1) to overcome immune resistance .
Q & A
Q. What experimental methodologies are recommended to validate Jmjd1C-IN-1's specificity for JMJD1C over related demethylases?
Methodological Answer: Use competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) with recombinant JMJD1C and closely related enzymes (e.g., JMJD2A, JMJD3). Include dose-response curves to calculate IC50 values and assess selectivity ratios. Validate findings with cellular assays (e.g., Western blotting for H3K9me2/3 levels) under varying inhibitor concentrations. Ensure controls for off-target effects by profiling activity against a panel of epigenetic targets .
Q. How should researchers design dose-response studies to determine this compound's cellular efficacy?
Methodological Answer: Optimize cell viability assays (e.g., MTT or CellTiter-Glo) across a logarithmic concentration range (e.g., 1 nM–100 µM). Include time-course experiments to assess temporal effects on target engagement. Pair with enzymatic assays to correlate cellular outcomes (e.g., histone methylation changes) with biochemical inhibition. Normalize data to vehicle controls and use statistical models (e.g., nonlinear regression) for EC50/IC50 calculation .
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer: Publish detailed synthetic protocols with step-by-step purification methods (e.g., HPLC conditions, solvent gradients) and characterization data (NMR, HRMS, HPLC purity ≥95%). For novel derivatives, provide crystallographic or computational docking data to confirm binding mode. Cross-validate biological activity across independent labs using standardized assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and cellular activity of this compound?
Methodological Answer: Investigate pharmacokinetic properties (e.g., membrane permeability via PAMPA assay, metabolic stability in microsomes) to identify bioavailability limitations. Use proteolysis-targeting chimeras (PROTACs) or nanoparticle delivery to enhance cellular uptake. Validate target engagement with cellular thermal shift assays (CETSA) or intracellular FRET probes .
Q. What computational strategies optimize this compound's selectivity and pharmacokinetic profile?
Methodological Answer: Perform molecular dynamics simulations to analyze binding pocket flexibility and identify key residues for selective interactions. Use QSAR models to predict ADMET properties and guide structural modifications (e.g., reducing logP for solubility). Validate predictions with in vitro hepatic clearance assays and in vivo PK studies in rodent models .
Q. How should cross-disciplinary approaches (e.g., epigenetics and metabolomics) be integrated to study this compound's downstream effects?
Methodological Answer: Combine RNA-seq or ChIP-seq data (to map epigenetic changes) with LC-MS-based metabolomics to link transcriptional regulation to metabolic pathways. Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to identify networks perturbed by JMJD1C inhibition. Validate hypotheses with CRISPR knockout/rescue models .
Q. What orthogonal validation methods confirm this compound's mechanism in disease models?
Methodological Answer: Employ genetic rescue experiments (e.g., JMJD1C overexpression or shRNA knockdown) in animal models to establish causality. Pair with pharmacodynamic biomarkers (e.g., plasma H3K9me2 levels) and histopathological analysis. Compare results to known JMJD1C-dependent phenotypes (e.g., stem cell differentiation defects) .
Methodological and Literature-Based Questions
Q. How can prior studies on this compound inform the design of resistance profiling experiments?
Methodological Answer: Conduct long-term culture assays under sublethal inhibitor doses to simulate resistance development. Use whole-exome sequencing to identify mutations in JMJD1C or compensatory pathways (e.g., upregulation of other demethylases). Validate mutations via site-directed mutagenesis and enzymatic assays .
Q. What gaps in the literature warrant further investigation of this compound's therapeutic potential?
Methodological Answer: Prioritize understudied contexts (e.g., cancer subtypes with JMJD1C amplifications) or synergistic combinations (e.g., with DNA damage agents). Review clinical databases (e.g., TCGA) to correlate JMJD1C expression with patient outcomes. Propose studies using patient-derived organoids or PDX models .
Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?
Methodological Answer: Standardize assay conditions (e.g., substrate concentration, pH, cofactor levels) and validate with reference inhibitors. Publish raw data and analysis parameters (e.g., curve-fitting methods) for transparency. Collaborate with independent labs for cross-validation using shared compound batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
